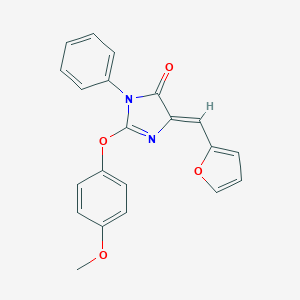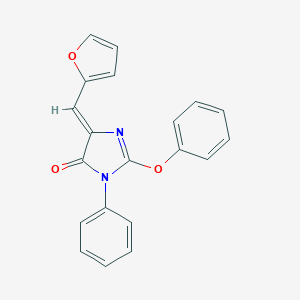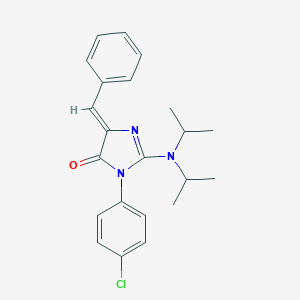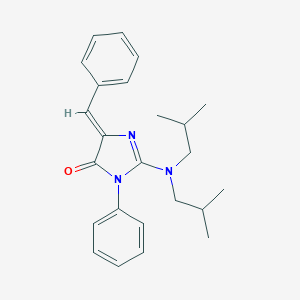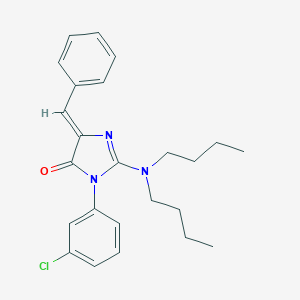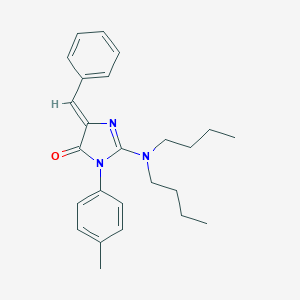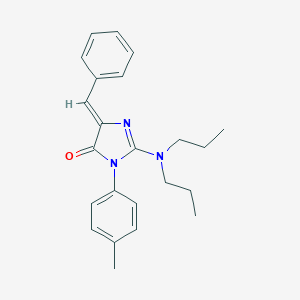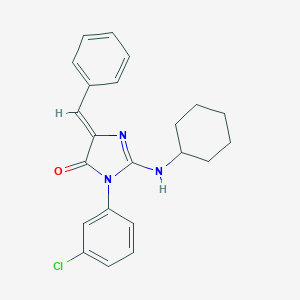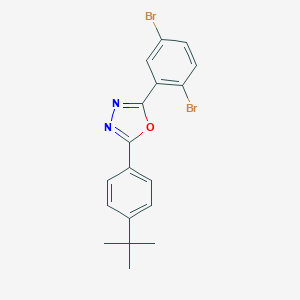
2-(4-Tert-butylphenyl)-5-(2,5-dibromophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylphenyl)-5-(2,5-dibromophenyl)-1,3,4-oxadiazole, commonly known as TBO, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TBO is a versatile compound that has been extensively studied for its biological and chemical properties, which makes it an excellent candidate for various research applications.
Mecanismo De Acción
The mechanism of action of TBO is not fully understood. However, it is believed that TBO interacts with biological molecules such as proteins and nucleic acids, which leads to changes in their conformation and function.
Biochemical and Physiological Effects:
TBO has been found to exhibit good biocompatibility and low toxicity, which makes it an excellent candidate for various biological applications. It has been investigated for its potential use in drug delivery systems, where it has shown good efficacy in delivering drugs to specific target sites. TBO has also been studied for its potential use in cancer therapy, where it has shown promising results in inhibiting cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBO is its excellent fluorescence properties, which makes it a useful tool for imaging and sensing applications. Additionally, TBO exhibits good biocompatibility and low toxicity, which makes it an excellent candidate for various biological applications. However, one of the limitations of TBO is its high cost, which can limit its use in large-scale applications.
Direcciones Futuras
There are several future directions for the research on TBO. One potential area of research is the development of new synthesis methods that can reduce the cost of TBO production. Additionally, further studies are needed to fully understand the mechanism of action of TBO and its potential applications in various fields. TBO can also be investigated for its potential use in other biological applications, such as bioimaging and biosensing.
Métodos De Síntesis
The synthesis of TBO involves the reaction of 2,5-dibromobenzonitrile and 4-tert-butylphenylhydrazine in the presence of a base, followed by cyclization with sodium methoxide. This method yields a high yield of TBO with excellent purity.
Aplicaciones Científicas De Investigación
TBO has been extensively studied for its potential applications in various fields. It has been found to exhibit excellent fluorescence properties, which makes it a useful tool for imaging and sensing applications. TBO has also been investigated for its potential use in organic light-emitting diodes (OLEDs), where it has shown good efficiency and stability. Additionally, TBO has been studied for its potential use as a catalyst in various chemical reactions.
Propiedades
Fórmula molecular |
C18H16Br2N2O |
|---|---|
Peso molecular |
436.1 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-5-(2,5-dibromophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H16Br2N2O/c1-18(2,3)12-6-4-11(5-7-12)16-21-22-17(23-16)14-10-13(19)8-9-15(14)20/h4-10H,1-3H3 |
Clave InChI |
GTXVDOWXOTZCNQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C=CC(=C3)Br)Br |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C=CC(=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)
